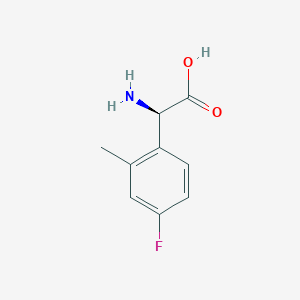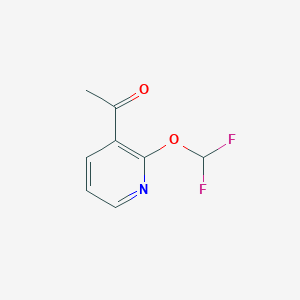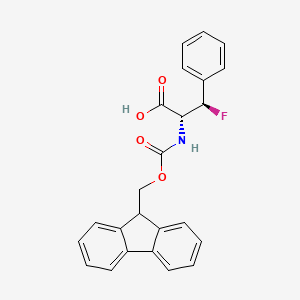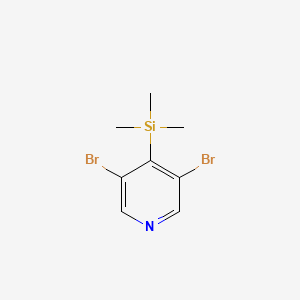
3,5-Dibromo-4-(trimethylsilyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-4-(trimethylsilyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of two bromine atoms at the 3rd and 5th positions and a trimethylsilyl group at the 4th position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(trimethylsilyl)pyridine typically involves the bromination of 4-(trimethylsilyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
化学反応の分析
Types of Reactions
3,5-Dibromo-4-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Lithiation: The compound can be lithiated using lithium diisopropylamide (LDA), followed by reaction with electrophiles to form substituted pyridines.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.
Lithiation: Lithium diisopropylamide (LDA) in tetrahydrofuran (THF).
Coupling: Palladium catalysts in the presence of base and boronic acids.
Major Products
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
科学的研究の応用
3,5-Dibromo-4-(trimethylsilyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: Utilized in the preparation of catalysts for various chemical reactions.
作用機序
The mechanism of action of 3,5-Dibromo-4-(trimethylsilyl)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine atoms and the steric effects of the trimethylsilyl group. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Similar Compounds
3,5-Dibromopyridine: Lacks the trimethylsilyl group, making it less sterically hindered and more reactive in certain substitution reactions.
4-(Trimethylsilyl)pyridine: Lacks the bromine atoms, making it less reactive in coupling reactions but useful in other synthetic applications.
Uniqueness
3,5-Dibromo-4-(trimethylsilyl)pyridine is unique due to the combination of bromine atoms and the trimethylsilyl group, which provides a balance of reactivity and steric hindrance. This makes it a versatile intermediate in organic synthesis, allowing for selective functionalization and the formation of complex molecules.
特性
分子式 |
C8H11Br2NSi |
|---|---|
分子量 |
309.07 g/mol |
IUPAC名 |
(3,5-dibromopyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11Br2NSi/c1-12(2,3)8-6(9)4-11-5-7(8)10/h4-5H,1-3H3 |
InChIキー |
VDYJDENQWQONPK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(C=NC=C1Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


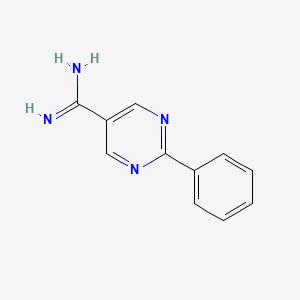
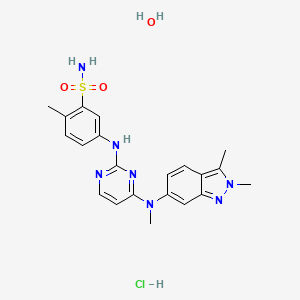

![4-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123843.png)
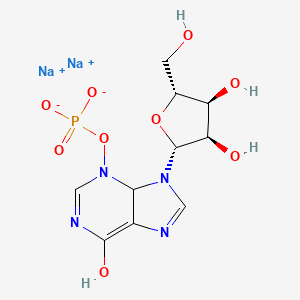
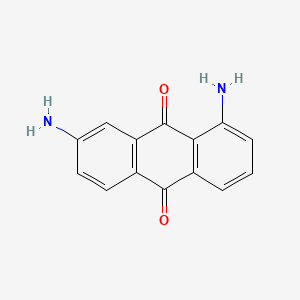
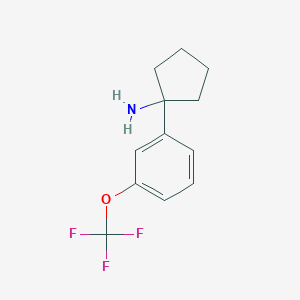
![9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13123881.png)

